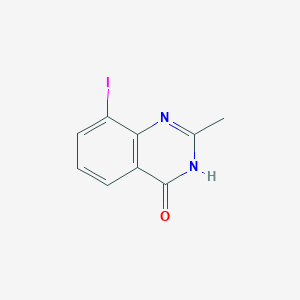

8-Iodo-2-methyl-3H-quinazolin-4-one

Description

Significance of the Quinazolinone Scaffold as a Privileged Structure

The quinazolinone framework is widely recognized as a "privileged structure." nih.govnih.govresearchgate.net This concept in medicinal chemistry refers to a molecular scaffold that can bind to multiple, unrelated biological targets with high affinity. The versatility of the quinazolinone core allows for the synthesis of large libraries of compounds with diverse pharmacological properties. nih.govsums.ac.ir These properties include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities, among others. mdpi.comnih.govsums.ac.irnih.gov The ability of this scaffold to serve as a template for drug discovery has led to the development of several clinically approved drugs. nih.govnih.gov

Historical Context and Evolution of Quinazolinone Research

The history of quinazolinone chemistry dates back to 1869, when Griess synthesized the first derivative. researchgate.nettaylorandfrancis.com However, it was Gabriel's work in 1903 that laid the foundation for extensive research into this class of compounds. taylorandfrancis.comnih.gov The name "quinazoline" was proposed by Widdege in 1887. researchgate.netmdpi.com Over the decades, research has evolved from basic synthesis to the exploration of their vast biological potential. The discovery of the diverse pharmacological activities of quinazolinone derivatives has fueled continuous interest in developing new synthetic methodologies and investigating their structure-activity relationships (SAR). mdpi.comnih.govresearchgate.net

Overview of 8-Iodo-2-methyl-3H-quinazolin-4-one within the Iodinated Quinazolinone Class

Within the broad class of quinazolinones, iodinated derivatives represent a significant subclass. The introduction of an iodine atom into the quinazolinone scaffold can significantly modulate the compound's physicochemical and biological properties. nih.govnih.gov Specifically, substitution with iodine at the 6 and 8 positions has been shown to enhance antibacterial activity. nih.gov this compound is a member of this iodinated quinazolinone class. The presence of the iodo group at the 8-position, combined with the methyl group at the 2-position, offers a unique chemical entity for further investigation and derivatization in medicinal chemistry. nih.govresearchgate.net Iodinated compounds are often used as intermediates in organic synthesis due to the reactivity of the carbon-iodine bond, allowing for the introduction of various functional groups. nih.gov

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇IN₂O |

| CAS Number | 180189-15-5 |

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reaction of 2-amino-3-iodobenzoic acid with acetic anhydride (B1165640) to form the corresponding benzoxazinone (B8607429), which is then reacted with a nitrogen source. Another approach involves the cyclization of N-acyl-2-amino-3-iodobenzamides. The starting material, 5-Iodoanthranilic acid, can be refluxed with acetic anhydride to produce 6-iodo-2-methyl-benzo mdpi.comnih.govoxazin-4-one. researchgate.net This intermediate can then be treated with various nitrogen nucleophiles to yield quinazolinone derivatives. researchgate.net

Key Chemical Properties of this compound:

| Property | Description |

| Melting Point | 186-187 °C mdpi.com |

| Solubility | Generally soluble in organic solvents like DMSO and methanol. mdpi.com |

| Stability | Considered stable under normal laboratory conditions. nih.gov |

Structural Analysis and Spectroscopic Data

The molecular structure of this compound has been confirmed through various spectroscopic techniques.

Spectroscopic Data for a related compound, 3-amino-6-iodo-2-methylquinazolin-4(3H)-one:

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (DMSO-d₆) | δ 8.36 (d, J = 2.1 Hz, 1H, H₅), 8.04 (dd, J = 8.6, 2.1 Hz, 1H, H₇), 7.39 (d, J = 8.6 Hz, 1H, H₈), 5.82 (s, 2H, NH₂), 2.56 (s, 3H, CH₃) mdpi.com |

| ¹³C NMR | Signals corresponding to the quinazolinone core and the methyl group are observed. The carbonyl carbon (C=O) signal typically appears around δ 160 ppm. nih.gov |

| IR (KBr) | Characteristic absorption bands for the N-H, C=O, and C-I bonds are present. For a similar compound, 3-amino-7-iodo-2-methyl-quinazoline-4(3h)-one, peaks are observed at 3284, 3194 cm⁻¹ (NH), 3046 cm⁻¹ (C-H aromatic), 1660 cm⁻¹ (C=O), and 1596 cm⁻¹ (C=N). researchgate.net |

| Mass Spectrometry (ESI) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. For N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, the [M]⁺ peak is at m/z 344. mdpi.com |

Reactivity and Derivative Synthesis

The chemical reactivity of this compound is largely influenced by the iodo substituent and the methyl group.

Reactivity of the 8-Iodo Substituent: The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions and a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). This allows for the introduction of a wide array of substituents at the 8-position, facilitating the synthesis of diverse derivatives. nih.gov

Reactivity of the 2-Methyl Group: The methyl group at the 2-position can also be a site for chemical modification, although it is generally less reactive than the iodo group.

Precursor for Derivative Synthesis: Due to its reactivity, this compound serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. nih.gov The ability to modify both the 8-position and other positions on the quinazolinone ring allows for the fine-tuning of biological activity.

Biological and Pharmacological Profile (Non-Clinical)

While specific biological data for this compound is not extensively detailed in the provided search results, the broader class of iodinated quinazolinones has been investigated for various biological activities.

Interaction with Biological Targets: Quinazolinone derivatives are known to interact with a variety of biological targets, including enzymes and receptors. nih.gov For instance, some derivatives are known inhibitors of enzymes like dihydrofolate reductase (DHFR) and various kinases. nih.govnih.gov Molecular docking studies on other iodinated quinazolinones have shown good binding affinity to DHFR. nih.govrsc.org

In Vitro and In Vivo Studies: Studies on related iodinated quinazolinones have demonstrated a range of biological effects. For example, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives showed significant in vitro cytotoxic activity against several human cancer cell lines. nih.govrsc.org Some of these compounds were found to be particularly effective against promyelocytic leukemia, non-Hodgkin lymphoma, cervical cancer, and glioblastoma multiforme tumor cells. nih.govrsc.org Additionally, certain iodinated quinazolinones have shown potential antitubercular activity. mdpi.comnih.gov

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it a valuable tool in medicinal chemistry and drug discovery.

Scaffold/Building Block: It serves as a versatile scaffold for the development of new therapeutic agents. nih.gov By modifying the iodo and methyl groups, as well as other positions on the quinazolinone ring, medicinal chemists can create libraries of compounds for screening against various diseases. nih.gov The quinazoline (B50416) nucleus itself is a core component of several clinically approved anticancer drugs that target tyrosine kinases. dovepress.com

Tool Compound in Chemical Biology: As a well-defined chemical entity with potential biological activity, it can be used as a tool compound to probe biological pathways and identify new drug targets. Its utility as a synthetic intermediate allows for the creation of probes for chemical biology research. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7IN2O |

|---|---|

Molecular Weight |

286.07 g/mol |

IUPAC Name |

8-iodo-2-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H7IN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) |

InChI Key |

GETMEKOHKRWMOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2I)C(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Iodo 2 Methyl 3h Quinazolin 4 One and Its Iodinated Analogues

Classical Cyclization Approaches to the Quinazolin-4(3H)-one Core

The construction of the fundamental quinazolin-4(3H)-one skeleton has been historically achieved through several classical cyclization methods. One of the most prominent is the Niementowski quinazoline (B50416) synthesis , first reported in 1895. wikipedia.orgnih.govacgpubs.org This reaction involves the thermal condensation of anthranilic acid with an amide. wikipedia.orgnih.gov For instance, heating anthranilic acid with excess formamide (B127407) at elevated temperatures yields quinazolin-4(3H)-one. acgpubs.org The Niementowski reaction can be adapted to produce substituted quinazolinones by using substituted anthranilic acids and various amides. wikipedia.orgacgpubs.org

Another widely used classical approach begins with the acylation of anthranilic acid using an acyl chloride, followed by cyclization with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one intermediate. nih.govijbpsa.com This benzoxazinone (B8607429) can then be treated with an appropriate amine to yield the desired 4(3H)-quinazolinone derivative. nih.govtandfonline.com This two-step process offers versatility in introducing substituents at the 2-position of the quinazolinone ring.

Targeted Synthesis of Iodinated Quinazolinone Derivatives

The synthesis of 8-iodo-2-methyl-3H-quinazolin-4-one requires specific strategies to ensure the correct placement of the iodo and methyl groups on the quinazolinone scaffold.

Regioselective Iodination Strategies

Achieving regioselective iodination is crucial for the synthesis of specifically substituted quinazolinones. Direct iodination of the pre-formed quinazolinone ring can be challenging due to the potential for multiple iodination sites. However, methods for direct C-H iodination have been developed. For instance, a radical-based C-H iodination protocol has been shown to be effective for the C3-selective iodination of quinolones. nih.govrsc.org

A more common and controlled approach involves the use of a pre-iodinated starting material. For the synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives, 5-iodoanthranilic acid is a key intermediate. nih.govresearchgate.net This can be prepared by the iodination of anthranilic acid in the presence of hydrogen peroxide. nih.gov Similarly, for the target compound, 3-iodoanthranilic acid would be the corresponding precursor.

In some cases, direct halogenation of a quinazolinone derivative is possible. For example, 3-amino-2-methylquinazolin-4(3H)-one can be treated with iodine monochloride in acetic acid to yield 6-iodo-3-amino-2-methylquinazolin-4(3H)-one in high yield. semanticscholar.org This demonstrates a direct and efficient method for introducing iodine at a specific position on the quinazolinone ring.

Introduction of the 2-Methyl Substituent

The 2-methyl group of this compound is typically introduced through the use of an appropriate acetylating agent. A common method involves the reaction of an anthranilic acid derivative with acetic anhydride. tandfonline.comnih.gov This reaction forms a 2-methyl-1,3-benzoxazin-4-one intermediate, which already contains the required methyl group at the 2-position.

Formation of the 3H-Quinazolinone Moiety

The final step in many synthetic routes is the formation of the heterocyclic quinazolinone ring. When starting from a 2-acylamino-benzoic acid derivative, cyclization is often achieved by heating or by using a dehydrating agent. For example, 2-acetamido-5-iodobenzoic acid can be cyclized to the corresponding quinazolinone by reacting it with various amines in the presence of a dehydrating agent like phosphorus trichloride. researchgate.net

In the case of the Niementowski synthesis, the quinazolinone ring is formed in a one-pot reaction from the anthranilic acid and the amide. wikipedia.orgchemeurope.com The reaction of 2-aminobenzamides with aldehydes, catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation, also provides a direct route to the quinazolinone ring. organic-chemistry.org

Synthetic Routes from Iodinated Anthranilic Acid Precursors

A logical and widely employed strategy for the synthesis of this compound involves starting with an appropriately iodinated anthranilic acid. The synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives provides a clear blueprint for this approach. nih.govresearchgate.net

The general synthetic pathway is as follows:

Iodination of Anthranilic Acid: To synthesize the 8-iodo isomer, one would start with the iodination of anthranilic acid to produce 3-iodoanthranilic acid.

Acetylation: The resulting iodinated anthranilic acid is then acetylated, typically with acetic anhydride, to form 2-acetamido-3-iodobenzoic acid. nih.gov

Cyclization: This intermediate is then cyclized to form the final this compound. This can be achieved by heating or by reacting with a suitable reagent to facilitate the ring closure.

The following table outlines a synthetic approach for a related iodinated quinazolinone, which can be adapted for the 8-iodo isomer.

| Step | Reactant 1 | Reactant 2 | Product | Reference |

| 1 | Anthranilic acid | Hydrogen Peroxide / Iodine | 5-Iodoanthranilic acid | nih.gov |

| 2 | 5-Iodoanthranilic acid | Acetic anhydride | 2-Acetamido-5-iodobenzoic acid | nih.gov |

| 3 | 2-Acetamido-5-iodobenzoic acid | Amine / PCl₃ | 6-Iodo-2-methylquinazolin-4(3H)-one derivative | researchgate.net |

Advanced Synthetic Techniques for Quinazolinones

In recent years, more advanced and efficient synthetic methods have been developed to overcome the limitations of classical approaches, such as harsh reaction conditions and long reaction times. nih.govthieme-connect.com These modern techniques are often more environmentally friendly and provide higher yields.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid synthesis of quinazolinone derivatives. nih.govijarsct.co.in Microwave irradiation can significantly reduce reaction times and improve yields in reactions like the Niementowski synthesis. nih.govijarsct.co.in For example, the reaction of anthranilic acid with amides or ketones can be carried out under solvent-free conditions using microwave irradiation and a clay catalyst. ijarsct.co.in

Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules like quinazolinones in a single step from three or more starting materials. toho-u.ac.jp A notable example is the reaction of isatoic anhydride, an amine, and an orthoester, which can be catalyzed by various Lewis acids like Yb(OTf)₃ under solvent-free conditions. researchgate.net This approach is highly atom-economical and simplifies the purification process.

Transition-metal catalysis has also been extensively used in quinazolinone synthesis. thieme-connect.comfrontiersin.org Palladium-catalyzed reactions, for instance, have been developed for the direct arylation of quinazolin-4-ones. organic-chemistry.org Copper-catalyzed methods have been employed for the synthesis of 2-arylquinazolin-4(3H)-ones from 2-nitrobenzonitriles and alcohols under mild conditions. researchgate.net

Photoredox catalysis using visible light is a green and sustainable approach for quinazolinone synthesis. nih.gov This method can be used for the condensation cyclization of 2-aminobenzamides and aldehydes using a photocatalyst like fluorescein (B123965) in the presence of an oxidant. nih.gov

The following table summarizes some advanced synthetic techniques for quinazolinone synthesis.

| Technique | Starting Materials | Catalyst/Conditions | Product | Reference |

| Microwave Synthesis | Anthranilic acid, Amides/Ketones | Organic clay, Solvent-free | Quinazolinone derivatives | ijarsct.co.in |

| Multicomponent Reaction | Isatoic anhydride, Benzyl (B1604629) alcohol, Amine | Water-soluble Palladium catalyst | Quinazolinone derivatives | toho-u.ac.jp |

| Visible Light-Induced Cyclization | 2-Aminobenzamides, Aldehydes | Fluorescein, TBHP | Quinazolin-4(3H)-ones | nih.gov |

| Mechanochemical Synthesis | 2-Aminobenzamides, Aldehydes, IBX | Ball-milling, Solvent-free | Quinazolin-4(3H)-ones | nih.gov |

Iodine-Catalyzed Oxidative Coupling Reactions

A prominent method for the synthesis of the quinazolin-4(3H)-one core involves iodine-catalyzed oxidative coupling. This approach is valued for proceeding without the need for metal catalysts. acs.orgnih.gov In a typical reaction, a 2-aminobenzamide (B116534) is coupled with an aryl methyl ketone using molecular iodine as the catalyst. acs.orgnih.govresearchgate.net The amount of iodine used in the reaction is a critical factor that can determine the selectivity of the final product. acs.orgnih.govorganic-chemistry.org

This methodology facilitates the formation of 2-aryl quinazolin-4(3H)-ones through the amination of a sp3 C-H bond. acs.orgnih.govresearchgate.net The reaction is believed to proceed via an oxidative cross-coupling mechanism. rsc.org Researchers have successfully synthesized a range of quinazolinone derivatives using this technique, highlighting its utility. organic-chemistry.org For instance, iodine can promote an oxidative decarboxylation of α-amino acids, which then undergo oxidative cyclization with 2-aminobenzamides to yield various quinazolinones. organic-chemistry.org

Table 1: Examples of Iodine-Catalyzed Synthesis of Quinazolinones

| Starting Material 1 | Starting Material 2 | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| 2-Aminobenzamide | Aryl methyl ketone | Molecular Iodine | Metal-free oxidative coupling. acs.orgnih.gov | acs.orgnih.govresearchgate.net |

| 2-Aminobenzamide | α-Amino acid | Molecular Iodine | Oxidative decarboxylation followed by cyclization. organic-chemistry.org | organic-chemistry.org |

| 2-Methyl-3-arylquinazolin-4(3H)-one | Methyl ketone | Molecular Iodine | C-H activation for synthesis of conjugated systems. rsc.org | rsc.org |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like quinazolinones from three or more starting materials in a single step. nih.gov These reactions are characterized by their high efficiency and the diversity of the scaffolds they can generate under mild conditions. nih.gov

One notable MCR is the Ugi four-component reaction (Ugi-4CR), which has been adapted for the synthesis of polycyclic quinazolinones. nih.govacs.org In one approach, an Ugi-4CR involving o-iodobenzaldehyde, benzoic acid, an isocyanide, and cyanamide (B42294) is followed by a radical cyclization to form the quinazolinone ring system. nih.govacs.org Another strategy employs the reaction of isatoic anhydride and an amine with ninhydrin (B49086) to produce tetracyclic quinazolinone derivatives. thieme-connect.com The versatility of MCRs allows for the incorporation of various substituents, making it a powerful tool for creating libraries of structurally diverse quinazolinones. nih.govfrontiersin.org

Table 2: Multi-Component Reaction Strategies for Quinazolinone Synthesis

| Reaction Type | Key Starting Materials | Key Features | Reference |

|---|---|---|---|

| Ugi-4CR followed by radical cyclization | o-Iodobenzaldehyde, Benzoic acid, Isocyanide, Cyanamide | Forms polycyclic quinazolinones. acs.org | nih.govacs.org |

| Ugi-4CR followed by Pd-catalyzed annulation | o-Bromobenzoic acid, o-Cyanobenzaldehyde, Isocyanide, Ammonia | Two-step protocol for polycyclic quinazolinones. acs.org | nih.govacs.org |

| Condensation and cyclization | Isatoic anhydride, Amine, Ninhydrin | Produces tetracyclic quinazolinone derivatives. thieme-connect.com | thieme-connect.com |

| Carbonylative cyclization | Aryl iodide, Carbonyl source, 2-Aminobenzamide | Uses a magnetically recoverable palladium catalyst. frontiersin.org | frontiersin.org |

Mechanochemical Synthesis in Green Chemistry

Mechanochemical synthesis, often performed using a ball mill, represents a significant advancement in green chemistry by minimizing or eliminating the use of solvents. beilstein-journals.orgbeilstein-journals.org This technique has been successfully applied to the synthesis of quinazolin-4(3H)-ones. beilstein-journals.orgnih.gov

In a typical procedure, 2-aminobenzamides, aldehydes, and an oxidizing agent like o-iodoxybenzoic acid (IBX) are milled together under solvent-free conditions. beilstein-journals.orgnih.gov The use of hypervalent iodine reagents like IBX with amines can be highly exothermic or even explosive, but the presence of the ortho-amide group in 2-aminobenzamide provides intramolecular control, allowing the reaction to proceed safely. beilstein-journals.orgnih.gov This method is notable for being a high-stress, solvent-free technique that can produce substituted quinazolin-4(3H)-one derivatives in fair yields. beilstein-journals.orgnih.gov The reaction of anthranilamide with ethyl levulinate using a solid acid catalyst under mechanochemical activation has also been shown to produce quinazolinone derivatives efficiently, reducing reaction times from 24 hours to just three hours. researchgate.net

Derivatization Strategies for Structural Modification at Key Positions (2, 3, 6, 8)

The functionalization of the quinazolinone scaffold at specific positions is crucial for tuning its chemical properties.

Position 2: The substituent at the 2-position is typically introduced through the choice of starting materials in various synthetic routes. For instance, using 2-aminobenzamide and acetic anhydride leads to the formation of a methyl group at the 2-position, yielding 2-methyl-4H-3,1-benzoxazin-4-one, a precursor for 2-methylquinazolinones. researchgate.net

Position 3: The 3-position is frequently modified by reacting a precursor like 3-amino-2-methylquinazolin-4(3H)-one with various electrophiles. researchgate.net For example, condensation with substituted aromatic aldehydes yields Schiff bases. semanticscholar.org A series of novel 6-iodo-2-methyl-quinazolin-4-(3H)-one derivatives with diverse substituents at the 3N-position have been synthesized and studied for their biological activity. rsc.org

Position 6: Direct halogenation is an effective method for introducing substituents at the 6-position. The treatment of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride in acetic acid provides a high yield of 6-iodo-3-amino-2-methylquinazolin-4(3H)-one. semanticscholar.org This reaction is advantageous due to its mild conditions, short reaction time, and the absence of a catalyst. semanticscholar.org

Position 8: Modification at the 8-position has also been documented. The synthesis of 8-benzyloxy-2-methyl-3-(2-methyl-phenyl)quinazolin-4(3H)-one demonstrates that this position can be functionalized, for example, with a benzyloxy group. nih.gov

Structure Activity Relationship Sar Studies of Iodinated Quinazolinone Derivatives

Influence of Iodine Substitution at Position 8 on Biological Activity Profiles

The position of halogen substitution on the quinazolinone ring is a critical determinant of biological activity. nih.gov Specifically, the introduction of an iodine atom at position 8 has been shown to significantly enhance the antimicrobial and anticancer activities of quinazolinone derivatives. nih.govrsc.org

Research indicates that the presence of iodine at the 6 and 8 positions of the quinazolinone ring can markedly improve antibacterial efficacy. nih.gov This enhancement is attributed to the increased lipophilicity and molecular absorption conferred by the iodine atom. rsc.org For instance, a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones demonstrated notable antibacterial properties. nih.gov The high electron density of the iodine nucleus is also thought to contribute to its antioxidant activity by quenching reactive oxygen species. dundee.ac.uk

In the context of anticancer activity, iodinated quinazolinones have emerged as promising candidates. rsc.org Studies on iodinated 4-(3H)-quinazolinones have shown their potential as antitumor agents, with the iodine substitution providing a stable and less toxic profile compared to other halogens. rsc.org

The following table summarizes the effect of iodine substitution on the biological activity of select quinazolinone derivatives.

| Compound ID | Substitution Pattern | Biological Activity | Reference |

| 1 | 6,8-diiodo-2-methyl-3-substituted | Improved antibacterial activity | nih.gov |

| 2 | Iodinated at position 6 | Increased lipophilicity and molecular absorption | rsc.org |

Role of the 2-Methyl Group in Modulating Ligand-Target Interactions

The substituent at the 2-position of the quinazolinone core plays a crucial role in defining the molecule's interaction with biological targets. nih.govnih.gov The presence of a methyl group at this position is a common feature in many biologically active quinazolinones and is considered essential for certain activities. nih.gov

The 2-methyl group can influence the molecule's conformation and its ability to fit into the active site of a target enzyme or receptor. For example, in the context of antimicrobial agents, the methyl group at position 2 is often a key requirement for activity. nih.gov The tautomeric equilibrium between the lactam and lactim forms of 4(3H)-quinazolinones is influenced by the substituent at the 2-position. When a methyl group is present at C-2, it can extend the tautomeric effect, which in turn enhances the reactivity of the molecule. nih.gov

However, the impact of the 2-methyl group is not universally beneficial across all biological targets. For instance, in a study of quinazolinone derivatives as analgesic agents, compounds with a 2-methyl group exhibited only mild activity. researchgate.net In another study focused on anti-inflammatory activity, replacing the 2-methyl group with longer alkyl chains like isopropyl or sec-butyl resulted in improved inhibition of COX-2 mRNA. nih.gov This suggests that while the 2-methyl group is a favorable feature for some biological activities, its replacement with other groups can be advantageous for targeting different pathways.

The table below illustrates the varied impact of the 2-methyl group on the biological activity of quinazolinone derivatives.

| Compound Series | Biological Target/Activity | Role of 2-Methyl Group | Reference |

| 2-methyl-3-substituted-quinazolin-4(3H)-ones | Antimicrobial | Essential for activity | nih.gov |

| 2-methyl quinazolin-4-(3H)-ones | Analgesic | Mild activity observed | researchgate.net |

| 2-substituted quinazolinones | Anti-inflammatory (COX-2 inhibition) | Replacement with longer alkyl chains improved activity | nih.gov |

Impact of N-Substitution at Position 3 on Pharmacological Efficacy

A variety of substituents, including alkyl, aryl, and heterocyclic moieties, have been introduced at the N-3 position, leading to compounds with diverse biological activities such as antimicrobial, anti-inflammatory, and anticonvulsant effects. nih.govnih.govnih.gov For example, the introduction of a substituted aromatic ring at this position is often considered crucial for antimicrobial activity. nih.gov In a study on anticonvulsant quinazolinone derivatives, a butyl substitution at position 3 was found to be significant in preventing the spread of seizure discharge. nih.gov

The N-3 substituent can also influence the molecule's interaction with specific biological targets. For instance, in the context of EGFR kinase inhibitors, substitution at the N-3 position can lead to decreased activity due to steric hindrance that disrupts crucial hydrogen bonds with the kinase's active site. nih.gov Conversely, in other cases, the N-3 substituent is essential for achieving the desired biological effect. For example, N-3-sulfonamide substituted quinazolinone derivatives have shown promising antibacterial activity. nih.gov

The following table provides examples of how N-3 substitution affects the pharmacological efficacy of quinazolinone derivatives.

| N-3 Substituent | Biological Activity | Effect of Substitution | Reference |

| Substituted aromatic ring | Antimicrobial | Essential for activity | nih.gov |

| Butyl group | Anticonvulsant | Significant for preventing seizure spread | nih.gov |

| Various substituents | EGFR kinase inhibition | Can lead to decreased activity due to steric hindrance | nih.gov |

| Sulfonamide moiety | Antibacterial | Enhanced activity | nih.gov |

Synergistic Effects of Multi-Substitution Patterns on Biological Activities

The biological activity of quinazolinone derivatives can be significantly enhanced through the strategic combination of multiple substituents on the core scaffold. nih.govnih.gov The synergistic interplay between different functional groups at various positions can lead to compounds with improved potency, selectivity, and broader therapeutic profiles. nih.govnih.gov

A prime example of this is the combined effect of substitutions at positions 2, 3, 6, and 8. Structure-activity relationship studies have revealed that the presence of a methyl or thiol group at position 2, a substituted aromatic ring at position 3, and halogen atoms (like iodine) at positions 6 and 8 can collectively enhance antimicrobial activities. nih.gov This multi-substitution pattern leverages the individual contributions of each group to create a more potent molecule.

In the realm of anticancer research, multi-targeted quinazoline (B50416) inhibitors have been developed that act on several intracellular targets simultaneously, including microtubules and multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β. nih.gov This multi-target approach, often achieved through specific substitution patterns, can help overcome drug resistance mechanisms that limit the efficacy of single-target agents. nih.gov

For instance, the combination of a substituent at the C-2 position and a basic side chain at the C-8 position has been explored to optimize the interaction with kinase hinge regions, leading to potent anti-proliferative activity. mdpi.com Similarly, the introduction of both a 2-aryl group and an N-3 substitution has been shown to yield compounds with significant analgesic and anti-inflammatory properties. nih.gov

The table below highlights the synergistic effects of multi-substitution patterns on the biological activities of quinazolinone derivatives.

| Substitution Pattern | Biological Activity | Synergistic Effect | Reference |

| 2-methyl, 3-substituted aromatic ring, 6,8-dihalo | Antimicrobial | Enhanced antibacterial efficacy | nih.gov |

| Multi-substituted quinazolines | Anticancer (Multi-target inhibitors) | Inhibition of multiple RTKs and microtubules | nih.gov |

| 2-substituted, 8-basic side chain | Anticancer (Kinase inhibition) | Optimal interaction with kinase hinge region | mdpi.com |

| 2-aryl, 3-substituted | Analgesic and Anti-inflammatory | Potent activity with reduced side effects | nih.gov |

Mechanistic Investigations of Biological Activities of Iodinated Quinazolinone Derivatives in Vitro Studies

Antineoplastic Activity: Molecular Targets and Cellular Pathways

Quinazolinone derivatives exert their anticancer effects by interacting with various molecular targets crucial for cancer cell proliferation, survival, and metastasis. nih.gov The core structure serves as a versatile scaffold for designing inhibitors that can target specific enzymes and proteins involved in cancer progression. nih.govnih.gov

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer drugs. nih.govresearchgate.net It catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines and pyrimidines. researchgate.net Several quinazolinone derivatives have been designed and synthesized to act as DHFR inhibitors, functioning as antifolates. nih.govnih.gov

Molecular docking studies on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which are structural isomers of the titular compound, have shown a good correlation between their cytotoxic activity and their binding affinity for the active site of human DHFR. nih.govrsc.org These studies suggest that the quinazoline (B50416) ring's hydrophobic interactions and the presence of electron-withdrawing groups, like iodine, are important for activity. nih.gov The inhibition of DHFR by these compounds disrupts the synthesis of nucleic acids, leading to the inhibition of cancer cell proliferation. nih.gov Some derivatives have shown inhibitory activity comparable to or even exceeding that of methotrexate, a well-known DHFR inhibitor. nih.gov For instance, certain 2-substituted-mercapto-quinazolin-4(3H)-one analogues proved to be 4-8 times more active than methotrexate. nih.gov

Table 1: DHFR Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3e (quinazolinone derivative) | Human DHFR | 0.527 ± 0.028 | nih.gov |

| Methotrexate (Reference) | Human DHFR | 0.118 ± 0.006 | nih.gov |

| Compound 31 (quinazoline analog) | Mammalian DHFR | 0.4 | nih.gov |

| Compound 3d (6-iodo-2-methylquinazolin-4-(3H)-one derivative) | Cervical Cancer (HeLa) | 10 | nih.govrsc.org |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Receptor tyrosine kinases like EGFR and VEGFR are crucial regulators of cell proliferation, differentiation, and angiogenesis, the process of forming new blood vessels. nih.govtbzmed.ac.ir Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. tbzmed.ac.ir The quinazoline scaffold is a key feature in many FDA-approved tyrosine kinase inhibitors (TKIs), such as gefitinib (B1684475) and erlotinib. nih.govnih.gov

Simultaneously inhibiting both EGFR and VEGFR-2 is considered a valuable strategy in cancer therapy due to their common downstream signaling pathways. tbzmed.ac.irresearchgate.net Iodinated quinazolinone derivatives can act as dual inhibitors. Docking studies reveal that these compounds bind to the ATP-binding site of the kinase domain, interacting with key amino acid residues like Glu883 and Asp1044 in VEGFR-2 and the DFG motif in EGFR. nih.govnih.gov This competitive inhibition blocks the downstream signaling cascades, thereby suppressing tumor growth and angiogenesis. tbzmed.ac.irresearchgate.net For example, certain S-alkylated quinazolin-4(3H)-ones have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2. rsc.org

Table 2: Tyrosine Kinase Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 18d (quinazoline derivative) | VEGFR-2 | 0.340 ± 0.04 | nih.gov |

| Sorafenib (Reference) | VEGFR-2 | 0.588 ± 0.06 | nih.gov |

| Compound 2i (quinazolin-4(3H)-one) | EGFR | 0.097 ± 0.019 | nih.gov |

| Erlotinib (Reference) | EGFR | 0.056 ± 0.012 | nih.gov |

| Compound 4 (2-thioquinazolin-4(3H)-one) | EGFR | 0.11 ± 0.01 | rsc.org |

Note: This table is interactive. You can sort the columns by clicking on the headers.

DNA topoisomerases are enzymes that manage the topology of DNA during critical cellular processes like replication and transcription. nih.gov Topoisomerase I (Top1) inhibitors are a recognized class of anticancer agents that induce DNA damage in cancer cells. nih.gov Certain quinazoline derivatives have been identified as Top1 inhibitors, representing a potential mechanism for their antineoplastic activity. nih.gov By stabilizing the Top1-DNA cleavage complex, these compounds lead to the accumulation of single-strand breaks in DNA, which can trigger cell death.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are essential for DNA repair. nih.govresearchgate.net Inhibiting PARP-1 is a promising anticancer strategy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.netyoutube.com The quinazolinone scaffold has been effectively used as a bioisostere for the phthalazinone core of established PARP inhibitors like Olaparib. rsc.org

Researchers have designed and synthesized quinazolinone derivatives that show potent PARP-1 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov These inhibitors work by trapping PARP-1 on damaged DNA, which leads to the formation of cytotoxic lesions that are difficult to repair, ultimately causing cell death. youtube.com Certain quinazolinone-based compounds have shown activity comparable to the reference inhibitor Olaparib. rsc.org

Table 3: PARP-1 Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 12c (quinazolinone derivative) | PARP-1 | 30.38 | rsc.org |

| Olaparib (Reference) | PARP-1 | 27.89 | rsc.org |

| Compound 29 (quinazoline-2,4(1H,3H)-dione) | PARP-1 | Nanomolar range | nih.gov |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Microtubules, dynamic polymers of tubulin, are fundamental components of the cytoskeleton and are essential for forming the mitotic spindle during cell division. nih.govnih.gov Disruption of tubulin polymerization is a clinically validated anticancer strategy. nih.gov Quinazolinone derivatives have been shown to inhibit tubulin polymerization, preventing the assembly of functional microtubules. nih.gov This disruption of the microtubule structure leads to an arrest of the cell cycle in the G2/M phase and can induce apoptosis. nih.gov Molecular docking studies have confirmed that these compounds can effectively occupy the binding sites on tubulin proteins. nih.gov

A final common outcome of the molecular interactions described above is the dysregulation of the cell cycle and the induction of apoptosis (programmed cell death). Quinazolinone derivatives have been shown to cause cell cycle arrest at various phases, including the S phase, G2/M phase, or G0/G1 phase, depending on the specific compound and cell line. nih.govrsc.orgnih.gov

For instance, one quinazolinone derivative caused S-phase arrest and increased the apoptotic cell population by over 23-fold. nih.gov Another derivative arrested the cell cycle at the G2/M phase. rsc.org The induction of apoptosis is often mediated through the intrinsic (mitochondrial) or extrinsic pathways. This can involve the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspase enzymes (e.g., caspase-3). nih.gov Activated caspase-3 then cleaves key cellular proteins, including PARP, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov

RecQ Deconjugating Enzyme Interactions

While direct studies on the interaction between 8-Iodo-2-methyl-3H-quinazolin-4-one and RecQ deconjugating enzymes are not currently available in the scientific literature, research on other quinazoline derivatives suggests a potential for such interactions. RecQ helicases are crucial enzymes involved in maintaining genome stability through their roles in DNA replication, repair, and recombination. nih.govmdpi.com

A study on a novel quinazoline derivative, KZL-047, demonstrated its ability to regulate the expression of the RecQ family helicase in response to cellular stress. nih.gov In arsenic-induced liver injury models, KZL-047 was found to upregulate the expression of RecQ family helicases, suggesting a protective role mediated through the modulation of these enzymes. nih.gov Another quinazoline compound, kzl052, has been identified as an inhibitor of Werner syndrome (WRN) helicase, a member of the RecQ family. nih.gov This inhibition was shown to suppress the growth of prostate cancer cells by affecting the stability of DNA replication forks. nih.gov These findings collectively indicate that the quinazoline scaffold can interact with and modulate the activity of RecQ family helicases. Further investigation is warranted to determine if this compound shares this capability.

Antimicrobial Activity: Cellular and Molecular Interference

The quinazolinone core is a well-established pharmacophore in the design of antimicrobial agents. The introduction of a halogen atom, such as iodine, at the 8-position of the quinazolinone ring is a common strategy to enhance antimicrobial potency. nih.gov

Antibacterial Mechanisms

The antibacterial activity of quinazolinone derivatives is often attributed to their ability to interfere with essential bacterial processes. While the precise antibacterial mechanism of this compound has not been explicitly detailed, studies on analogous compounds provide significant insights.

One of the proposed mechanisms of action for quinazolinone derivatives is the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication and repair. nih.gov By binding to this enzyme, these compounds can disrupt DNA synthesis, leading to bacterial cell death. Molecular docking studies on some novel quinazolinone Schiff base derivatives have shown favorable binding energies with DNA gyrase, supporting this hypothesis. nih.gov

Furthermore, research on 2,3-disubstituted quinazolinones has revealed significant activity against Gram-positive bacteria such as Staphylococcus albus and Streptococcus pyogenes. dovepress.com A study on newly synthesized iodoquinazoline derivatives also reported broad-spectrum antibacterial activity, with a more pronounced effect on Gram-positive bacteria. nih.gov Molecular docking analyses from this study suggested that these compounds could potentially inhibit dihydrofolate reductase (DHFR), a key enzyme in folic acid synthesis, in both E. coli and S. aureus. nih.gov

Another potential target for quinazolinone-based antibacterials is the bacterial cell wall. It has been suggested that these compounds can interact with the cell wall structure, leading to its disruption and subsequent cell lysis. nih.gov Additionally, some quinazolinone derivatives have been found to target bacterial communication systems, such as quorum sensing, thereby inhibiting the formation of biofilms which are critical for bacterial survival and pathogenesis. nih.gov

Table 1: Antibacterial Activity of a Structurally Related Iodoquinazoline Derivative (Compound 3c)

| Bacterial Strain | Activity |

| Staphylococcus aureus | High |

| Bacillus subtilis | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Data inferred from a study on 2,4-disubstituted-6-iodoquinazoline derivatives. nih.gov

Antifungal Mechanisms

The antifungal potential of quinazolinone derivatives has been well-documented, with the introduction of an iodine atom often enhancing this activity. nih.govwisdomlib.org The electron-withdrawing nature of iodine can significantly influence the electronic properties of the quinazolinone ring system, potentially leading to improved interactions with fungal targets. mdpi.com

A study on iodo-thioxo quinazolinone derivatives demonstrated their antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. wisdomlib.org While the precise molecular mechanisms were not fully elucidated, the study highlighted the importance of the iodo-substitution for antifungal efficacy. Another study on quinazolinone derivatives containing a 1,4-pentadiene-3-one moiety found that electron-withdrawing groups on the benzene (B151609) ring enhanced antifungal activity. mdpi.com

General mechanisms for the antifungal action of quinazolinones may involve the disruption of fungal cell wall synthesis or interference with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. The lipophilicity conferred by the quinazolinone scaffold and its substituents can facilitate their passage through the fungal cell membrane to reach intracellular targets.

Table 2: Antifungal Activity of a Structurally Related Iodo-thioxo Quinazolinone Derivative

| Fungal Strain | Activity |

| Candida albicans | Significant |

| Aspergillus niger | Moderate |

| Aspergillus clavatus | Moderate |

Data inferred from a study on 3-{4-[6-(substituted phenyl)-2-thioxo-1,2,5,6- tetrahydro pyrimidin-4-yl] phenyl}-6-iodo-2-thioxo-2,3- dihydroquinazolin-4-one derivatives. wisdomlib.org

Antimycobacterial Mechanisms

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, necessitates the development of novel therapeutic agents. Quinazolinone derivatives have emerged as a promising class of compounds with antimycobacterial activity.

A significant study on novel quinazolinone derivatives demonstrated their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net The proposed mechanism of action involves the allosteric inhibition of penicillin-binding protein 1A (PonA1). nih.govresearchgate.net PonA1 is a crucial enzyme involved in the synthesis of the mycobacterial cell wall. By binding to an allosteric site, these quinazolinone compounds can modulate the enzyme's activity, disrupting cell wall formation and leading to bacterial death. This presents a novel mechanism of action that could be effective against strains resistant to current drugs targeting the active site of this enzyme. nih.govresearchgate.net While this study did not specifically investigate this compound, the findings suggest a plausible and potent mechanism for iodo-quinazolinone derivatives.

Diverse Enzyme Inhibition Studies (Beyond Antineoplastic and Antimicrobial Contexts)

α-Glucosidase Inhibition Mechanisms

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a hallmark of type 2 diabetes. Several studies have highlighted the potential of quinazolinone derivatives as α-glucosidase inhibitors. nih.govnih.govmdpi.com

A study on halogenated quinazolinone derivatives, specifically 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ), provided detailed mechanistic insights into their α-glucosidase inhibitory activity. nih.gov Both compounds were found to be potent, reversible, and non-competitive inhibitors of the enzyme. nih.gov Spectroscopic analysis revealed that these inhibitors bind to a site on the enzyme distinct from the active site, inducing conformational changes that lead to a decrease in its catalytic efficiency. nih.gov The binding was driven by a combination of hydrogen bonds, electrostatic forces, and hydrophobic interactions. nih.gov

The structure-activity relationship of various quinazolinone derivatives has been explored, indicating that the nature and position of substituents on the quinazolinone ring significantly influence their inhibitory potency. nih.gov The presence of a halogen, such as iodine, on the quinazolinone scaffold could potentially enhance its interaction with the allosteric site of α-glucosidase, leading to effective inhibition.

Table 3: α-Glucosidase Inhibitory Activity of Halogenated Quinazolinone Derivatives

| Compound | IC50 (µM) | Inhibition Type |

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 ± 0.1 | Non-competitive |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 ± 0.2 | Non-competitive |

Data from a study by Li et al. (2017). nih.gov

Tyrosinase Inhibition Mechanisms

Quinazolinone derivatives have emerged as a notable class of tyrosinase inhibitors. Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. acs.orgrsc.org Overproduction of melanin can lead to various skin disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. acs.org

Studies on various quinazolinone derivatives reveal that they can act as effective tyrosinase inhibitors. For instance, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), a derivative synthesized from natural citral, demonstrated significant inhibitory activity against mushroom tyrosinase with a half-maximal inhibitory concentration (IC50) of 103 ± 2 μM. researchgate.net Kinetic analysis identified this compound as a mixed-type and reversible inhibitor. researchgate.net Further investigations using fluorescence quenching experiments indicated that the inhibitor interacts not only with the tyrosinase enzyme but also with its substrates, L-DOPA and tyrosine. researchgate.net

Molecular docking studies have provided insights into the binding mode, suggesting that the interaction is driven by both hydrogen bonding and hydrophobic forces. acs.orgresearchgate.net The quinazolinone ring itself can form hydrogen bonds with key amino acid residues, such as GLY199, within the enzyme's active site, while other parts of the molecule can form hydrophobic bonds with residues like ALA110 and ALA202. acs.org Structure-activity relationship (SAR) analyses of other derivatives, such as isopropylquinazolinones, have shown that substitutions on the quinazolinone ring are critical for potency. The presence of bulky groups at the 3-position and specific substitutions on benzyl (B1604629) rings can enhance interactions within the hydrophobic pocket of the tyrosinase active site, thereby improving inhibitory activity. researchgate.net

Acetylcholinesterase (AChE) Inhibition

The quinazolin-4(3H)-one scaffold has been utilized as a basis for designing multifunctional agents targeting Alzheimer's disease, a neurodegenerative disorder characterized by cholinergic deficits and neuroinflammation. semanticscholar.orgnih.gov One of the key strategies in managing Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.

A series of quinazolin-4(3H)-one derivatives were developed and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BChE). semanticscholar.org Among them, the compound designated as MR2938 emerged as a promising candidate, displaying an IC50 value of 5.04 μM for AChE inhibition. semanticscholar.org Beyond its direct enzymatic inhibition, MR2938 also exhibited significant anti-inflammatory properties, which are highly relevant to the pathology of Alzheimer's disease. semanticscholar.org

Further mechanistic studies revealed that the anti-inflammatory effects of MR2938 are mediated through the suppression of key signaling pathways. The compound was found to block the MAPK/JNK and NF-κB signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. semanticscholar.orgnih.gov Molecular docking studies have further elucidated the binding interactions of these derivatives within the active site of AChE, supporting their role as effective inhibitors. nih.gov These findings highlight the potential of quinazolinone derivatives as dual-function agents for the treatment of neurodegenerative diseases. semanticscholar.orgnih.gov

Carbonic Anhydrase (hCA I, hCA II) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. The human isoforms hCA I and hCA II are particularly important targets for drug design. Inhibitors of these enzymes are used in the treatment of conditions like glaucoma. google.comdntb.gov.ua

A series of quinazolinone derivatives have been synthesized and evaluated for their inhibitory activity against both human carbonic anhydrase-II (hCA-II) and bovine carbonic anhydrase-II (bCA-II). google.com The compounds displayed a range of inhibitory potentials, with IC50 values from 14.0 to 59.6 μM for hCA-II and 8.9 to 67.3 μM for bCA-II. google.comdntb.gov.ua The structure-activity relationship analysis suggested that the nature of the substituent on the phenyl ring plays a crucial role in the inhibitory activity. dntb.gov.ua

Kinetic studies were performed on the most active inhibitor from the series to determine its mode of inhibition. The results showed that it acts as a competitive inhibitor for both bCA-II and hCA-II, with Ki values of 13.0 ± 0.013 μM and 14.25 ± 0.017 μM, respectively. google.comdntb.gov.ua Molecular docking simulations corroborated these experimental findings, illustrating how these compounds bind within the active sites of the enzymes. dntb.gov.ua

Table 1: Carbonic Anhydrase II Inhibition by Quinazolinone Derivatives

| Enzyme Target | IC50 Value Range (μM) | Most Active Compound's Ki (μM) | Inhibition Type |

|---|---|---|---|

| Human CA-II | 14.0 - 59.6 | 14.25 ± 0.017 | Competitive |

| Bovine CA-II | 8.9 - 67.3 | 13.0 ± 0.013 | Competitive |

Data sourced from in vitro studies on a series of quinazolinone derivatives. google.comdntb.gov.ua

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. dntb.gov.ua Research has explored the potential of quinazolinone derivatives as PTP1B inhibitors.

In one study, a series of 2-mercapto-4(3H)-quinazolinone derivatives were designed, synthesized, and evaluated for their PTP1B inhibitory effects. dntb.gov.ua Another report also highlights the design of 2-mercapto-4(3H)-quinazolinone derivatives as novel inhibitors of PTP1B. google.com Furthermore, research into iodinated quinazolinone derivatives has been conducted to explore their interaction with phosphatases, indicating an interest in this specific chemical space for enzyme inhibition. acs.org While specific IC50 values for this compound are not detailed in the provided context, the existing research confirms that the quinazolinone scaffold, particularly with a mercapto substitution at the 2-position, is a promising framework for developing PTP1B inhibitors. google.comdntb.gov.ua

Anti-inflammatory Activity: Receptor and Pathway Modulation

The quinazolinone scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. Inflammation is a complex biological response, and its modulation through specific receptors and signaling pathways is a key therapeutic strategy.

One major mechanism of action for the anti-inflammatory effects of quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a central player in the inflammatory cascade. Researchers have designed and synthesized novel quinazolinones conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) to enhance COX-2 selectivity and potency. Studies have also shown that incorporating a thioacetohydrazide linker or a sulfur bridge at position 2 of the quinazolinone moiety can improve anti-inflammatory activity.

Beyond COX inhibition, certain quinazolinone derivatives exert their anti-inflammatory effects by modulating key intracellular signaling pathways. For example, the compound MR2938 has been shown to suppress neuroinflammation by blocking the Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-terminal Kinase (JNK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. semanticscholar.org This blockade results in the reduced expression of several pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6), demonstrating a multi-faceted approach to controlling inflammation. semanticscholar.orgnih.gov

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. The quinazolinone structure has served as a valuable template for this purpose, inspired by the natural alkaloid febrifugine, which contains a quinazolinone moiety and is known for its antimalarial properties.

A variety of 2,3-substituted quinazolin-4(3H)-one derivatives have been synthesized and have shown in vivo antimalarial activity against Plasmodium berghei in mice. Structure-activity relationship studies indicate that the 4-quinazolinone core is essential for activity. Further optimization of this scaffold led to the discovery of quinazolinone-2-carboxamide derivatives as a novel and potent antimalarial class.

More recent research has focused on identifying specific parasitic targets. A series of spiro[indoline-3,2'-quinazoline]-4'-carbohydrazones were developed and investigated as potential inhibitors of the parasite's transketolase enzyme, which is crucial for the pentose (B10789219) phosphate (B84403) pathway and, consequently, for parasite replication. One compound from this series demonstrated chemosuppression in a murine model comparable to the standard drug chloroquine, suggesting its potential as a transketolase inhibitor. The broad interest in quinolones and their derivatives continues to drive research for new antimalarial candidates.

Anticonvulsant Activity

Quinazolinone derivatives have been extensively investigated for their potential as anticonvulsant agents, showing promise in various preclinical seizure models. Their structural versatility allows for modifications that can enhance their efficacy in controlling different types of seizures.

Several studies have evaluated quinazolinone derivatives using standard screening tests such as the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which identifies agents effective against absence seizures. For example, acetylenic derivatives of quinazolinones displayed significant seizure-antagonizing activity, primarily in the MES test.

Mechanistic studies suggest that the anticonvulsant effects of some quinazolinone derivatives may be mediated through the enhancement of GABAergic neurotransmission. A study on 2,3-disubstituted quinazolin-4(3H)-ones proposed that these compounds act as positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABAA receptor. This hypothesis was supported by in vivo antagonism assays using flumazenil, a known benzodiazepine antagonist. The research highlights the importance of specific substitutions on the quinazolinone ring to optimize interaction with the GABAA receptor and achieve potent anticonvulsant activity.

Antioxidant Activity

Following a comprehensive review of scientific literature, no specific studies detailing the in vitro antioxidant activity of the compound This compound were found. Research into the antioxidant properties of the quinazolinone scaffold is an active area, with numerous studies focusing on how different substituents on the quinazoline ring influence its ability to neutralize free radicals. However, specific experimental data, such as results from DPPH, ABTS, or other antioxidant assays, for the 8-iodo-2-methyl derivative are not available in the reviewed literature.

The antioxidant potential of quinazolinone derivatives is often linked to the presence and position of specific functional groups, such as hydroxyl or methoxy (B1213986) moieties, on the heterocyclic ring system, which can donate hydrogen atoms or electrons to scavenge reactive oxygen species. For instance, studies on various 2-substituted quinazolin-4(3H)-ones have established that the presence of hydroxyl groups on a phenyl ring at the 2-position is a key determinant of antioxidant capacity. Similarly, research on other heterocyclic systems indicates that halogen substitution can modulate biological activity, but specific data on how an iodine atom at the 8th position of the 2-methyl-3H-quinazolin-4-one core affects its antioxidant profile has not been reported.

While the broader class of quinazolinones is recognized for a wide range of biological activities, including antioxidant effects in some derivatives, specific mechanistic investigations and quantitative in vitro data for this compound remain to be elucidated by future research.

Computational Chemistry and in Silico Approaches in Quinazolinone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgnih.govresearchgate.netnih.gov This method is widely used to forecast the binding mode and affinity of a small molecule ligand, such as a quinazolinone derivative, within the active site of a target protein. rsc.orgnih.govresearchgate.netnih.gov

Molecular docking simulations are employed to predict how a ligand like an iodo-quinazolinone derivative fits into the binding pocket of a biological target. For instance, in a study involving a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, molecular docking was used to investigate their interaction with dihydrofolate reductase (DHFR), a validated anticancer target. rsc.orgnih.gov The results of these simulations provide a calculated binding affinity, often expressed as a docking score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.govlums.ac.ir A good correlation between these calculated binding affinities and the experimentally observed biological activity (e.g., IC50 values) can validate the docking model and suggest that the compound's mechanism of action involves the targeted protein. rsc.orgnih.gov Docking studies on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives proved that compound 3d (see table below) was the most potent, a finding that correlated well with its experimental cytotoxic activity against the HeLa cervical cancer cell line. rsc.orgnih.gov

Table 1: Example of Molecular Docking Results for 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives against DHFR (Note: This data is for the 6-iodo isomer, used here as a representative example for iodo-quinazolinones.)

| Compound Reference | Substituent at 3N-position | Experimental Activity (IC50 on HeLa, μM) | Calculated Binding Affinity (Binding Energy, kcal/mol) |

| 3a | Phenyl | >100 | -7.1 |

| 3d | 4-Chlorophenyl | 10 | -8.0 |

| 3e | 4-Bromophenyl | 39 | -7.8 |

| 3h | 4-Iodophenyl | 38 | -7.9 |

This table is generated based on findings reported for 6-iodo-2-methylquinazolin-4-(3H)-one derivatives to illustrate the application of molecular docking. nih.gov

A critical outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the protein's binding site. tandfonline.comnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. tandfonline.com For the 6-iodo-2-methylquinazolin-4-(3H)-one series, docking studies within the DHFR active site revealed specific binding patterns. rsc.orgnih.gov The analysis indicated that hydrophobic interactions involving the quinazoline (B50416) ring were significant. rsc.orgnih.gov Furthermore, the presence of electron-withdrawing and lipophilic groups at the para-position of the 3N-phenyl ring was shown to be favorable for activity. rsc.orgnih.gov Such insights are crucial for structure-based drug design, as they guide the modification of the lead compound to enhance its binding affinity and, consequently, its biological potency. For example, understanding that a specific pocket is hydrophobic can lead medicinal chemists to add nonpolar groups to the ligand to achieve a better fit.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govrsc.org

QSAR models are developed using a "training set" of compounds for which the biological activity is known. The goal is to create a statistically robust model that can accurately predict the activity of new, untested compounds based solely on their chemical structure. rsc.org For a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, a three-dimensional QSAR (3D-QSAR) analysis was performed to correlate the compounds' structures with their cytotoxic activities. rsc.orgnih.gov The resulting models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), showed good statistical reliability and predictive ability, indicating their utility in forecasting the antitumor potential of new analogues. nih.gov

Table 2: Example of Statistical Results for a 3D-QSAR Model of Iodo-quinazolinones (Note: This data is for the 6-iodo isomer series, used here as a representative example.)

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | Field Contributions |

| CoMFA | 0.811 | 0.985 | Steric: 52.8%, Electrostatic: 47.2% |

This table illustrates typical statistical parameters from a 3D-QSAR study on related iodo-quinazolinone compounds. nih.gov

A key advantage of QSAR studies, particularly 3D-QSAR, is the generation of contour maps. nih.govrsc.org These maps visualize the regions around the aligned molecules where specific physicochemical properties are predicted to influence biological activity. nih.gov For instance, the 3D-QSAR analysis of the 6-iodo-quinazolinone derivatives highlighted that electron-withdrawing and lipophilic groups at the para-position of the phenyl ring were important for enhancing cytotoxic activity. rsc.orgnih.gov The models also pointed to the significance of hydrophobic interactions involving the quinazoline ring within the DHFR active site. rsc.orgnih.gov These descriptors provide direct guidance for lead optimization; for example, a green-colored contour map in a CoMFA analysis would suggest that adding a bulky (sterically favored) group at that position could increase activity.

Virtual Screening for Novel Ligand Identification and Prioritization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netnih.gov This process helps to narrow down the vast number of compounds available for synthesis and testing to a manageable number of promising candidates. researchgate.net The process typically involves filtering compound databases based on physicochemical properties (like Lipinski's rule of five) and then docking the remaining compounds into the target's active site. researchgate.netnih.govnih.gov

In the broader context of quinazolinone research, structure-based virtual screening has been successfully used to identify novel inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov In one such study, thousands of quinazoline derivatives were retrieved from the PubChem database and filtered based on drug-like properties and predicted ADME/Tox profiles. researchgate.netnih.gov Subsequent molecular docking identified several compounds with better predicted binding scores than existing drugs, marking them as high-priority candidates for further investigation. researchgate.netnih.gov While a specific virtual screening campaign for 8-Iodo-2-methyl-3H-quinazolin-4-one is not documented in the provided results, this methodology represents a key strategy that could be applied to discover novel biological targets or to identify new quinazolinone scaffolds with enhanced activity.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In the landscape of modern drug discovery, the early assessment of a compound's pharmacokinetic properties is a critical step to prevent late-stage failures. Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities before their actual synthesis. bldpharm.com For quinazolinone derivatives, including this compound, these predictive models are invaluable for evaluating their potential as viable drug candidates. researchgate.net This section details the predicted ADME profile of this compound, derived from computational models and analysis of structurally related compounds.

In silico tools and servers, such as SwissADME and Pred-hERG, utilize vast databases of existing drug data to build quantitative structure-activity relationship (QSAR) models. actascientific.com These models predict a compound's behavior based on its physicochemical properties. For this compound, key physicochemical parameters are first calculated to serve as the foundation for ADME prediction.

Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C9H7IN2O |

| Molecular Weight | 286.07 g/mol |

| Topological Polar Surface Area (TPSA) | 41.57 Ų |

| LogP (Consensus) | 2.15 |

| Water Solubility (LogS) | -3.1 (Moderately soluble) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

A fundamental initial screen for "drug-likeness" is the assessment against Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight over 500 Da, a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Based on its predicted properties, this compound exhibits favorable characteristics and does not violate any of Lipinski's rules, suggesting a good potential for oral bioavailability.

Predicted Lipinski's Rule of Five Compliance

| Parameter | Predicted Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 286.07 | ≤ 500 g/mol | Yes |

| LogP | 2.15 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

Detailed Research Findings

Building upon the foundational physicochemical properties, a more detailed ADME profile can be predicted.

Absorption: The compound is predicted to have high gastrointestinal (GI) absorption. This is consistent with studies on other quinazolinone analogues which also predict high GI absorption. actascientific.com The low molecular weight and moderate lipophilicity (LogP) contribute positively to its potential for passive diffusion across the gut wall.

Distribution: The predicted volume of distribution (Vd) suggests that the compound would distribute into tissues, but not excessively. A critical aspect of distribution is the ability to cross the blood-brain barrier (BBB). For this compound, computational models predict that it is not likely to be BBB permeant, which could be advantageous for therapies targeting peripheral systems, thereby minimizing potential central nervous system (CNS) side effects.

Metabolism: The quinazolinone scaffold is subject to metabolism by cytochrome P450 (CYP) enzymes. The presence of the methyl group and the aromatic rings provides sites for oxidation. In silico models predict that this compound may act as an inhibitor of certain CYP isoforms, such as CYP1A2 and CYP2C9. This is a common finding for this class of compounds and must be considered in further development to avoid drug-drug interactions. actascientific.com The iodine atom's impact on metabolism is also a key consideration, as halogenation can sometimes alter metabolic stability and pathways. nih.gov

Excretion: The products of metabolism are anticipated to be more polar, facilitating renal excretion.

Predicted ADME Parameters for this compound

| ADME Parameter | Prediction | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good candidate for oral administration |

| Blood-Brain Barrier (BBB) Permeant | No | Lower potential for CNS side effects |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Lower risk of interaction with common drugs |

| CYP3A4 Inhibitor | No | Lower risk of interaction with many drugs |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells |

Future Research Directions and Perspectives on 8 Iodo 2 Methyl 3h Quinazolin 4 One

Exploration of Undiscovered Molecular Targets

While quinazolinone derivatives have been studied for their effects on various targets, a comprehensive understanding of the molecular interactions of 8-Iodo-2-methyl-3H-quinazolin-4-one is still lacking. nih.govresearchgate.net Future research should focus on identifying and validating novel molecular targets for this specific compound. A significant challenge in drug discovery is the deconvolution of targets and pathways to elucidate the mechanism of action of chemical compounds. worldpreclinicalcongress.com

Systematic screening against a wide array of protein families, including kinases, proteases, and G-protein coupled receptors, could reveal previously unknown biological activities. Techniques such as affinity-based chemical proteomics can be employed to identify the cellular targets of bioactive compounds. worldpreclinicalcongress.comstanford.edu This involves using the compound as a molecular probe to isolate and identify its binding partners from cell lysates. stanford.edu

Rational Design of Multi-Targeted Ligands

The development of resistance to single-target drugs is a major challenge in chemotherapy. nih.gov A promising strategy to overcome this is the design of multi-targeted ligands that can simultaneously modulate several key signaling pathways involved in a disease. The this compound scaffold can serve as a starting point for the rational design of such ligands.

By integrating structural information from known targets of quinazolinone derivatives, such as dihydrofolate reductase (DHFR), and potential new targets, medicinal chemists can design hybrid molecules with tailored polypharmacology. nih.gov For instance, incorporating pharmacophoric features known to interact with other relevant cancer targets, like tyrosine kinases, could lead to synergistic antitumor effects. nih.gov

Application of Advanced Computational Methodologies

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process and reducing costs. researchgate.netbeilstein-journals.org For this compound, advanced computational methods can be applied in several ways.

Advanced Computational Techniques in Drug Discovery

| Computational Method | Application |

| Molecular Docking | Predicts the binding mode and affinity of the compound against various protein targets, helping to prioritize experimental testing. beilstein-journals.org |

| Molecular Dynamics (MD) Simulations | Provides insights into the dynamic behavior of the ligand-protein complex, revealing details about binding stability and conformational changes. co-ac.com |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Develops predictive models that correlate the 3D structural features of a series of analogs with their biological activity, guiding the design of more potent compounds. nih.gov |

| Machine Learning | Can be used to predict various properties, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles, from large datasets of chemical structures. researchgate.netco-ac.com |

These computational approaches can guide the synthesis of new derivatives with improved pharmacological profiles. researchgate.net

Integration of Chemical Biology and Proteomics for Target Validation

The identification of a potential molecular target is only the first step; rigorous validation is crucial to confirm its relevance to the observed biological effect. worldpreclinicalcongress.com Chemical biology and proteomics offer powerful tools for this purpose. worldpreclinicalcongress.comworldpreclinicalcongress.com

A label-free functional proteomics platform, such as the Drug Affinity Responsive Target Stability (DARTS) method coupled with mass spectrometry, can identify the direct binding partners of this compound in a cellular context. mendeley.com This approach has been successfully used to identify proteasome subunits as targets for other quinazolinone derivatives. mendeley.com Furthermore, quantitative chemical proteomics can provide a systematic strategy for drug target identification by comparing the protein-binding profiles of active and inactive analogs. nih.gov

Development of Novel Derivatization Strategies for Enhanced Biological Efficacy

The chemical structure of this compound offers multiple sites for chemical modification to enhance its biological efficacy. The iodine atom at the 8-position is a particularly interesting handle for derivatization.

Novel synthetic methodologies, such as microwave-assisted green chemistry, can be employed to efficiently generate libraries of derivatives. mdpi.com For example, substitution at the 3-position with various amino groups has been shown to be a successful strategy for creating quinazolinone derivatives with diverse biological activities. researchgate.netmdpi.com Additionally, the synthesis of Schiff bases and other heterocyclic ring systems fused to the quinazolinone core has yielded compounds with significant antimicrobial and anticancer properties. nih.govmdpi.com